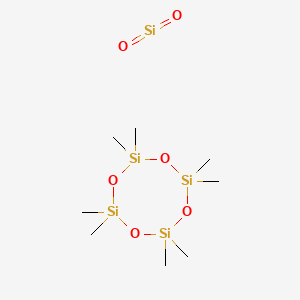
1,1-Diethyl-3-(4-nitrophenyl)urea
Vue d'ensemble
Description
1,1-Diethyl-3-(4-nitrophenyl)urea is a chemical compound with the linear formula C11H15N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of 1,1-Diethyl-3-(4-nitrophenyl)urea is represented by the linear formula C11H15N3O3 . The molecular weight of this compound is 237.26 .Chemical Reactions Analysis
The completion of reactions involving 1,1-Diethyl-3-(4-nitrophenyl)urea can be monitored by thin-layer chromatography (TLC) using n-hexane/EtOAC (in a ratio 1:5) as an eluent .Applications De Recherche Scientifique
Hydrogen Bonding and Anion Interaction
1,1-Diethyl-3-(4-nitrophenyl)urea demonstrates notable interactions through hydrogen bonding with various oxoanions, forming complexes of varying stability. The interaction with the fluoride ion, in particular, can induce urea deprotonation due to the formation of HF2-. This unique interaction also facilitates the uptake of carbon dioxide from air, leading to the formation of specific complex salts, highlighting its potential in chemical sensing and molecular recognition applications (Boiocchi et al., 2004).
Gelation Properties
Certain derivatives of 1,1-Diethyl-3-(4-nitrophenyl)urea, particularly those based on specific spacers like 4,4′-MDEP, show excellent capabilities as low molecular weight gelators. This is attributed to their unique molecular shapes and conformational flexibility, which are crucial in their gelation behavior. However, the nitrophenyl derivative stands out for its inability to form gels, likely due to specific intramolecular interactions that inhibit the expected hydrogen-bonded motif (Smith et al., 2022).
Synthesis of Ureas from Carboxylic Acids
The compound facilitates the Lossen rearrangement process, which is a critical step in the synthesis of ureas from carboxylic acids. This application is significant in organic synthesis, providing a streamlined approach to producing urea compounds under mild conditions, with potential applications in various chemical and pharmaceutical processes (Thalluri et al., 2014).
Rheology and Morphology Tuning
1,1-Diethyl-3-(4-nitrophenyl)urea forms hydrogels in specific acidic conditions, with the gel's physical properties being tunable based on the anion's identity. This property is essential for designing materials with specific mechanical and structural characteristics, useful in diverse fields like material science and drug delivery (Lloyd & Steed, 2011).
Safety and Hazards
Orientations Futures
The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . The N-substituted urea derivatives, including 1,1-Diethyl-3-(4-nitrophenyl)urea, have diverse applications and are extensively employed in chemical, pharmaceutical, and agrochemical industries . Therefore, the future direction in this field could involve the development of more efficient and environmentally friendly methods for the synthesis of such compounds .
Propriétés
IUPAC Name |
1,1-diethyl-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)12-9-5-7-10(8-6-9)14(16)17/h5-8H,3-4H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOWOSITURWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296925 | |
| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(4-nitrophenyl)urea | |
CAS RN |
70826-95-8 | |
| Record name | NSC112706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIETHYL-3-(4-NITROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-chlorophenyl)carbamoylamino]benzoic Acid](/img/structure/B3337553.png)


![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3337572.png)





![1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea](/img/structure/B3337609.png)
